1-(Iodomethyl)-4-methoxybenzene
Overview
Description
1-(Iodomethyl)-4-methoxybenzene is an organic compound with the molecular formula C8H9IO It is a derivative of benzene, where a methoxy group (-OCH3) is attached to the fourth carbon atom, and an iodomethyl group (-CH2I) is attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)-4-methoxybenzene can be synthesized through several methods. One common method involves the iodination of 4-methoxybenzyl alcohol. The reaction typically proceeds as follows:
Starting Material: 4-methoxybenzyl alcohol.
Reagent: Iodine (I2) and a suitable oxidizing agent such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3).
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: 4-methoxybenzyl alcohol, 4-methoxybenzonitrile, or 4-methoxybenzylamine.
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-methoxytoluene.
Scientific Research Applications
1-(Iodomethyl)-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It is used in the preparation of functionalized materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of biochemical pathways and the development of diagnostic tools.
Mechanism of Action
The mechanism of action of 1-(iodomethyl)-4-methoxybenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the iodomethyl group is reduced to a methyl group by the addition of hydrogen atoms.
Comparison with Similar Compounds
1-(Iodomethyl)-4-methoxybenzene can be compared with other similar compounds, such as:
1-(Bromomethyl)-4-methoxybenzene: Similar structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the lower leaving group ability of bromine compared to iodine.
1-(Chloromethyl)-4-methoxybenzene: Contains a chlorine atom instead of iodine. It is even less reactive than the bromine analog in nucleophilic substitution reactions.
4-Methoxybenzyl alcohol: Lacks the halogen atom, making it less reactive in substitution reactions but useful as a starting material for the synthesis of halogenated derivatives.
The uniqueness of this compound lies in the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution reactions, allowing for the efficient introduction of various functional groups into the benzene ring.
Properties
IUPAC Name |
1-(iodomethyl)-4-methoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOJRAXIUZWNIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471801 | |
Record name | p-methoxybenzyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70887-29-5 | |
Record name | p-methoxybenzyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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